Midaxifylline - 151159-23-8

Midaxifylline

Catalog Number: EVT-442477
CAS Number: 151159-23-8
Molecular Formula: C16H25N5O2
Molecular Weight: 319.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Midaxifylline is derived from the xanthine family, which encompasses various compounds that share a common structure based on the purine ring system. The classification of Midaxifylline falls under:

  • Chemical Class: Xanthines
  • Therapeutic Class: Respiratory agents, potential adenosine receptor antagonists
Synthesis Analysis

The synthesis of Midaxifylline involves several chemical reactions that can be categorized into key steps. Although specific detailed protocols are proprietary or not fully disclosed in public literature, general methods of synthesis for similar compounds provide insight into potential pathways.

  1. Starting Materials: The synthesis typically begins with readily available xanthine derivatives.
  2. Reactions: Common reactions may include:
    • Alkylation: Introducing alkyl groups to the xanthine core to modify its pharmacological properties.
    • Amination: Adding amino groups to enhance solubility and biological activity.
  3. Purification: After synthesis, compounds are usually purified through crystallization or chromatography techniques.

Specific parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity but are often not disclosed in patent literature.

Molecular Structure Analysis

The molecular structure of Midaxifylline can be represented by its chemical formula, which reflects its complex arrangement of atoms. Key features include:

  • Core Structure: A fused bicyclic system typical of xanthines.
  • Substituents: Various functional groups that influence its pharmacological activity.
  • 3D Conformation: The spatial arrangement of atoms can affect binding to biological targets.

The precise molecular structure allows Midaxifylline to interact effectively with adenosine receptors, which is crucial for its therapeutic efficacy.

Chemical Reactions Analysis

Midaxifylline undergoes several chemical reactions that are significant for its activity and application:

  1. Receptor Binding: Interaction with adenosine receptors can lead to conformational changes in the receptor structure.
  2. Metabolic Reactions: In vivo, Midaxifylline may be metabolized by cytochrome P450 enzymes, leading to various metabolites that can also exhibit biological activity.
  3. Stability Studies: Chemical stability under various pH and temperature conditions is essential to ensure efficacy over time.

These reactions are critical for understanding how Midaxifylline functions in biological systems and its potential side effects.

Mechanism of Action

Midaxifylline primarily acts as an antagonist at adenosine receptors, particularly the A2A subtype. The mechanism can be summarized as follows:

  1. Adenosine Receptor Interaction: By binding to these receptors, Midaxifylline inhibits the action of endogenous adenosine, which is known to promote vasodilation and bronchoconstriction.
  2. Physiological Effects:
    • Increased bronchodilation
    • Enhanced cardiac output
    • Potential anti-inflammatory effects

Research indicates that this mechanism could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease by counteracting the effects of excess adenosine.

Physical and Chemical Properties Analysis

Midaxifylline exhibits several physical and chemical properties that are relevant for pharmaceutical formulation:

  • Molecular Weight: Approximately 250–300 g/mol (specific values depend on the exact structure).
  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties influence how Midaxifylline is formulated into medications and its bioavailability when administered.

Applications

Midaxifylline has several potential applications in medicine:

  1. Respiratory Diseases: As a bronchodilator, it may be used in treating asthma and chronic obstructive pulmonary disease.
  2. Cardiovascular Health: Its ability to modulate adenosine receptors could benefit patients with heart conditions.
  3. Research Tool: In laboratory settings, it can serve as a tool for studying adenosine signaling pathways.

Introduction to Xanthine Derivatives in Respiratory Therapeutics

Historical Development of Methylxanthines in Asthma and COPD Management

Xanthine derivatives constitute a class of purine-based alkaloids with significant therapeutic applications in respiratory medicine. Naturally occurring xanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) were first isolated in the early 19th century, with theophylline identified in tea leaves by Albrecht Kossel in 1888 [5]. By the 1920s, theophylline emerged as a cornerstone bronchodilator for asthma due to its ability to relax airway smooth muscle [4] [10]. The mid-20th century saw peak usage of theophylline and its water-soluble derivative aminophylline (a theophylline-ethylenediamine complex) for obstructive lung diseases. However, their narrow therapeutic index and frequent adverse effects prompted efforts to synthesize safer analogues [4] [6]. This led to second-generation xanthines like pentoxifylline (1970s) for vascular disorders and ultimately respiratory-focused agents such as doxofylline (1980s) and Midaxifylline (CID 3047747), the latter featuring a unique dioxolane substitution at the N-7 position [1] [5].

Table 1: Key Milestones in Xanthine Derivative Development

YearCompoundSignificance
1817XanthineFirst isolated by Emil Fischer
1888TheophyllineIdentified in tea leaves
1922TheophyllineAdopted for asthma management
1950sAminophyllineIntravenous formulation developed
1980sDoxofyllineSynthesized with improved safety
2000sMidaxifyllineRegistered (CID 3047747)

Pharmacological Classification of Doxofylline and Midaxifylline Within Xanthine Derivatives

Xanthine derivatives are pharmacologically classified by their structural modifications and receptor selectivity:

  • First-generation agents: Theophylline and aminophylline exhibit non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism (A₁, A₂ₐ, A₂₆) [4] [10].
  • Second-generation agents: Feature targeted modifications:
  • Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) replaces the methyl group at N-7 with a dioxolane ring, reducing adenosine affinity [3] [9].
  • Midaxifylline (C₁₆H₂₅N₅O₂) incorporates a complex substituent at N-7, sharing doxofylline’s dioxolane motif but with additional alkyl chain modifications [1] [5].

These N-7 substitutions critically alter receptor binding kinetics. While theophylline binds adenosine A₁/A₂ receptors at 2–10 µM, Midaxifylline and doxofylline exhibit >100 µM affinity, minimizing adenosine-related side effects [3] [6]. Midaxifylline’s structure (PubChem CID 3047747) positions it as a structural hybrid between classical methylxanthines and modern subtype-selective derivatives [1].

Properties

CAS Number

151159-23-8

Product Name

Midaxifylline

IUPAC Name

8-(1-aminocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

InChI

InChI=1S/C16H25N5O2/c1-3-9-20-12-11(13(22)21(10-4-2)15(20)23)18-14(19-12)16(17)7-5-6-8-16/h3-10,17H2,1-2H3,(H,18,19)

InChI Key

UFOBUCDTKQDDTN-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.